molecular formula C8H7F3O B3424302 1-Phenyl-2,2,2-trifluoroethanol CAS No. 340-04-5

1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B3424302
CAS No.: 340-04-5
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-UHFFFAOYSA-N
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Description

1-Phenyl-2,2,2-trifluoroethanol is an organic compound with the molecular formula C8H7F3O. It is a colorless liquid with a characteristic aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroethanol in the presence of a catalyst. Another method includes the reduction of 1-phenyl-2,2,2-trifluoroacetone using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes distillation and purification steps to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-phenyl-2,2,2-trifluoroacetaldehyde or 1-phenyl-2,2,2-trifluoroacetic acid.

    Reduction: The compound can be reduced to form 1-phenyl-2,2,2-trifluoroethane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: 1-Phenyl-2,2,2-trifluoroacetaldehyde, 1-Phenyl-2,2,2-trifluoroacetic acid.

    Reduction: 1-Phenyl-2,2,2-trifluoroethane.

    Substitution: Various substituted phenyl trifluoroethanol derivatives.

Scientific Research Applications

1-Phenyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a trifluoromethyl group.

    Biology: The compound is used in studies involving protein folding and stability due to its ability to interact with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    1-Phenyl-2,2,2-trifluoroacetone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    1-Phenyl-2,2,2-trifluoroethane: Lacks the hydroxyl group, making it less polar and less reactive in nucleophilic substitution reactions.

Uniqueness: 1-Phenyl-2,2,2-trifluoroethanol is unique due to its combination of a phenyl group and a trifluoromethyl group, which imparts both hydrophobic and electron-withdrawing properties. This makes it particularly valuable in organic synthesis and biochemical applications where these properties are advantageous.

Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMEAQPOMDWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909418
Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340-05-6, 340-06-7, 10531-50-7, 340-04-5
Record name 2,2,2-Trifluoro-1-phenylethanol
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Record name (1)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (S)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (R)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name 340-05-6
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Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Record name (±)-α-(trifluoromethyl)benzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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